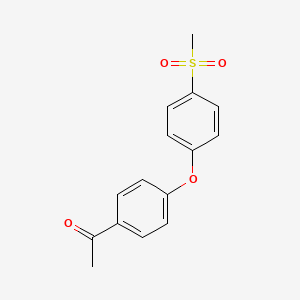

Ethanone, 1-(4-(4-(methylsulfonyl)phenoxy)phenyl)-

Overview

Description

Ethanone, 1-(4-(4-(methylsulfonyl)phenoxy)phenyl)- is a useful research compound. Its molecular formula is C15H14O4S and its molecular weight is 290.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethanone, 1-(4-(4-(methylsulfonyl)phenoxy)phenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-(4-(4-(methylsulfonyl)phenoxy)phenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethanone, 1-(4-(4-(methylsulfonyl)phenoxy)phenyl)-, commonly referred to as 4-methylsulfonylacetophenone, is a compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings regarding its biological properties, particularly focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C16H16O4S

- CAS Number : 10297-73-1

- Molecular Weight : 304.36 g/mol

- Structure : The compound features a methylsulfonyl group attached to a phenyl ring, which is further substituted by another phenoxy group.

1. Anti-inflammatory Properties

Ethanone derivatives have been studied for their anti-inflammatory effects, particularly as COX-2 inhibitors. The compound is an intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor used in the treatment of osteoarthritis and rheumatoid arthritis. Research indicates that the methylsulfonyl group enhances the compound's ability to inhibit COX-2 activity, leading to reduced inflammation and pain relief in animal models .

2. Antitumor Activity

Recent studies have explored the potential antitumor effects of ethanone derivatives. For instance, compounds containing the methylsulfonyl group have shown cytotoxic activity against various cancer cell lines. A structure-activity relationship (SAR) analysis indicated that modifications on the phenyl rings significantly influence their potency against cancer cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HT29 (colon cancer) | 5.2 | Induces apoptosis |

| Compound B | MCF-7 (breast cancer) | 3.8 | Inhibits cell proliferation |

3. Antimicrobial Activity

The antimicrobial properties of ethanone derivatives have also been investigated. Studies have reported that these compounds exhibit significant antibacterial and antifungal activities. The presence of electron-withdrawing groups like sulfonyl enhances their interaction with microbial targets .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 µg/mL |

| S. aureus | 10 µg/mL |

| C. albicans | 12 µg/mL |

The biological activity of ethanone can be attributed to several mechanisms:

- COX-2 Inhibition : As a COX-2 inhibitor, it reduces the production of prostaglandins involved in inflammation.

- Apoptotic Pathways : Induces apoptosis in cancer cells through mitochondrial pathways.

- Cell Cycle Arrest : Some studies suggest that it may cause cell cycle arrest in cancer cells, preventing their proliferation.

Case Study 1: Anti-inflammatory Efficacy

A study conducted on rats demonstrated that administration of ethanone significantly reduced paw edema induced by carrageenan, indicating potent anti-inflammatory activity comparable to standard NSAIDs .

Case Study 2: Antitumor Effects

In vitro experiments using MCF-7 breast cancer cells revealed that ethanone led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 3.8 µM. Further investigation showed that the compound induced apoptosis through caspase activation pathways .

Properties

IUPAC Name |

1-[4-(4-methylsulfonylphenoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4S/c1-11(16)12-3-5-13(6-4-12)19-14-7-9-15(10-8-14)20(2,17)18/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDIIGGMJHXZLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00232480 | |

| Record name | Ethanone, 1-(4-(4-(methylsulfonyl)phenoxy)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00232480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83642-22-2 | |

| Record name | Ethanone, 1-(4-(4-(methylsulfonyl)phenoxy)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083642222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(4-(4-(methylsulfonyl)phenoxy)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00232480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.